4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester
Description
4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester (CAS 204257-65-8) is a synthetic compound primarily recognized as a process-related impurity of pemetrexed, a chemotherapeutic agent targeting folate metabolism . Its molecular formula is C₁₉H₁₇N₅O₅, with a molecular weight of 395.38 g/mol . Structurally, it consists of a benzoic acid backbone linked via an ethyl group to 7-deazaguanine, a nucleoside analog, and activated as an N-hydroxysuccinimide (NHS) ester. The NHS ester group enables covalent conjugation to primary amines in biomolecules (e.g., peptides, proteins), making it relevant in bioconjugation chemistry .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5/c20-19-22-16-15(17(27)23-19)12(9-21-16)6-3-10-1-4-11(5-2-10)18(28)29-24-13(25)7-8-14(24)26/h1-2,4-5,9H,3,6-8H2,(H4,20,21,22,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQOVMMTVGBBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)CCC3=CNC4=C3C(=O)NC(=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747428 | |
| Record name | 1-({4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204257-65-8 | |
| Record name | 1-({4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid
The precursor, 4-[2'-(7''-Deazaguanine)ethyl]benzoic acid, is typically synthesized through a multi-step alkylation or coupling reaction. While specific details are proprietary, analogous methods involve:
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Nucleophilic substitution : Reacting 7-deazaguanine derivatives with ethyl-linked benzoic acid halides.
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Cross-coupling : Palladium-catalyzed couplings to attach the ethyl-benzoic acid group to the heterocycle.
Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to prevent hydrolysis or oxidation of intermediates.
Activation to NHS Ester
The carboxylic acid is converted to the NHS ester using carbodiimide-mediated coupling. Key steps include:
Carbodiimide Coupling
A mixture of 4-[2'-(7''-Deazaguanine)ethyl]benzoic acid, NHS, and a carbodiimide (e.g., DCC or EDC) in anhydrous dichloromethane or dimethylformamide is stirred at 0–25°C for 4–24 hours. The reaction proceeds via an O-acylisourea intermediate, which reacts with NHS to form the active ester.
Challenges and Side Reactions
A major side reaction involves the formation of derivatives when hydroxyl-containing polymers (e.g., Sepharose) are present. This occurs due to a Lossen rearrangement during carbodiimide activation, leading to unstable ester-byproducts. To mitigate this:
Patent-Based Optimization (WO2019059801A1)
A 2019 patent describes advanced esterification techniques applicable to benzoic acid derivatives:
| Parameter | Conditions |
|---|---|
| Solvent | Xylene (aromatic, high boiling point) |
| Temperature Profile | 180°C → 220°C → 240°C (step-wise) |
| Catalyst | Metal-based (e.g., tin octoate, 0.05–0.08 wt%) |
| Reaction Time | 3–6 hours |
| Benzoic Acid Recovery | 85% via vacuum distillation at 2–15 kPa |
This method reduces sublimation-related equipment fouling and improves yield (up to 92% crude ester). The recycled benzoic acid-xylene solution is reused, enhancing cost efficiency.
Purification and Quality Control
Chromatographic Techniques
Post-synthesis purification involves:
Analytical Validation
| Test | Specification |
|---|---|
| Matches reference spectrum | |
| HPLC Purity | ≥95% |
| Melting Point | 198–202°C (decomposition observed) |
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Drug Development
The compound serves as a versatile building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance the efficacy of drugs targeting specific biological pathways.
- Case Study : In a study exploring novel therapeutic agents, derivatives of 4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid were synthesized to evaluate their activity against certain cancer cell lines. The results indicated significant cytotoxic effects, suggesting potential as an anticancer agent .
Bioconjugation Techniques
N-Hydroxysuccinimide esters are widely used for the covalent attachment of biomolecules, such as proteins and peptides, to surfaces or other molecules. This application is crucial in the development of bioconjugates for diagnostics and therapeutics.
- Case Study : Researchers utilized 4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester to functionalize surfaces for immobilizing antibodies. This method enhanced the sensitivity of immunoassays, demonstrating improved detection limits in clinical diagnostics .
Material Sciences
This compound has been applied in creating advanced materials with specific functionalities, such as hemostatic agents and drug delivery systems.
- Case Study : A study investigated the use of NHS-functionalized polymers incorporating this compound to develop hemostatic materials. The results showed that these materials exhibited superior performance compared to traditional products like Hemopatch and Tachosil in both in vitro and in vivo settings .
Table 1: Comparison of Efficacy in Drug Development
Table 2: Performance Metrics of Bioconjugation Techniques
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. It is known to inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). By inhibiting these enzymes, the compound disrupts DNA synthesis and cell division, leading to the death of rapidly proliferating cancer cells .
Comparison with Similar Compounds
Structural and Functional Analogues of NHS Esters
Table 1: Comparative Analysis of NHS Esters
Biological Activity
4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester (CAS Number: 204257-65-8) is a compound that has garnered attention in biochemistry and pharmacology due to its potential applications in drug development and protein labeling. This article explores its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C19H17N5O5
- Molecular Weight : 395.37 g/mol
- Structure : The compound features a benzoic acid moiety linked to a deazaguanine derivative through an ethyl spacer, with an N-hydroxysuccinimide (NHS) ester functional group that enhances its reactivity towards nucleophiles.
The NHS ester functionality allows for the formation of stable amide bonds with nucleophilic sites on proteins, such as primary amines and guanidines. This reactivity makes it a valuable tool for:
- Protein Labeling : Facilitating the conjugation of biomolecules for tracking and studying protein interactions.
- Drug Development : Serving as a reactive intermediate in the synthesis of potential therapeutic agents.
Biological Activity
The biological activity of 4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid NHS Ester can be summarized as follows:
-
Reactivity with Biomolecules :
- The NHS ester reacts efficiently with amino groups in proteins, enabling targeted modifications that can alter protein function or stability.
- Studies have shown that NHS esters can be used to create bioconjugates that enhance the delivery of therapeutic agents to specific tissues.
-
Cytotoxicity and Antitumor Activity :
- Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to deazaguanine have been evaluated for their ability to induce apoptosis in leukemia and solid tumor cells.
-
Case Studies :
- A study involving the use of NHS esters for labeling proteins demonstrated enhanced binding affinity and specificity in targeting cancer cells compared to traditional methods .
- Another investigation highlighted the use of similar compounds in drug delivery systems, where they facilitated improved cellular uptake and therapeutic efficacy in preclinical models .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal reaction conditions for conjugating 4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid NHS Ester to amine-containing biomolecules?
Methodological Answer:
- Buffer Selection : Use pH 8.0–9.0 buffers (e.g., carbonate or HEPES) to maximize NHS ester reactivity with primary amines. Avoid Tris or glycine buffers, as they compete for conjugation .
- Temperature and Time : Incubate at 4°C for 12–16 hours to minimize hydrolysis. For faster reactions, use 25°C for 1–2 hours, but monitor hydrolysis via HPLC .
- Molar Ratio : Start with a 5:1 molar excess of the NHS ester to the target amine. Adjust based on downstream purification requirements (e.g., dialysis or size-exclusion chromatography).
Q. How can the purity of the synthesized compound be validated?
Methodological Answer:
- Analytical HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Monitor absorbance at 260 nm (deazaguanine absorption) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS. Expected [M+H]+ for C₁₉H₂₀N₄O₅: 408.14 g/mol.
- ¹H NMR : Verify the presence of the ethyl linker (δ 2.8–3.2 ppm) and NHS ester carbonyls (δ 2.6–2.8 ppm) .
Advanced Research Questions
Q. How can competing hydrolysis and aminolysis reactions be minimized during conjugation?
Methodological Answer:
- Kinetic Control : Pre-chill reactants to 4°C and initiate the reaction in anhydrous DMSO (<5% v/v) to reduce hydrolysis .
- Competitive Quenching : Add excess glycine (10 mM final) post-reaction to quench unreacted NHS esters.
- Real-Time Monitoring : Use fluorescent probes (e.g., dansyl cadaverine) to track amine conjugation via fluorescence quenching .
Q. What computational strategies can predict optimal reaction pathways for modifying the NHS ester’s ethyl linker?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction intermediates and transition states. Focus on the nucleophilic attack of amines on the carbonyl group .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic solvents to predict hydrolysis rates.
- Software Tools : Use Gaussian or ORCA for DFT, and GROMACS for MD simulations .
Q. How does the 7-deazaguanine moiety influence stability in biological matrices?
Methodological Answer:
Q. What strategies resolve discrepancies in crosslinking efficiency between in vitro and cellular systems?
Methodological Answer:
- Intracellular pH Mapping : Use pH-sensitive dyes (e.g., SNARF-1) to measure cytoplasmic pH, which may differ from in vitro conditions .
- Competing Nucleophiles : Quantify intracellular thiols (e.g., glutathione) via Ellman’s assay. Adjust NHS ester concentration to account for scavenging .
Methodological Design & Troubleshooting
Q. How to design a controlled experiment comparing this compound to other NHS esters (e.g., EGS, DSC)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
